

Introduction: The Pyrazole Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 1-cyclobutyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1556315-61-7

Cat. No.: B2515003

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The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anti-cancer (Ruxolitinib), and anti-obesity (Rimonabant) agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal framework for designing targeted, potent, and selective bioactive molecules.[3][4]

1-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS No. 1556315-61-7) represents a key intermediate within this chemical class. The presence of the cyclobutyl group offers a desirable three-dimensional character, which can enhance binding affinity and improve pharmacokinetic properties by moving away from the "flatland" of purely aromatic scaffolds. The carboxylic acid moiety at the 5-position serves as a versatile synthetic handle, enabling the straightforward generation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of any chemical workflow. The key properties of this compound are summarized below.

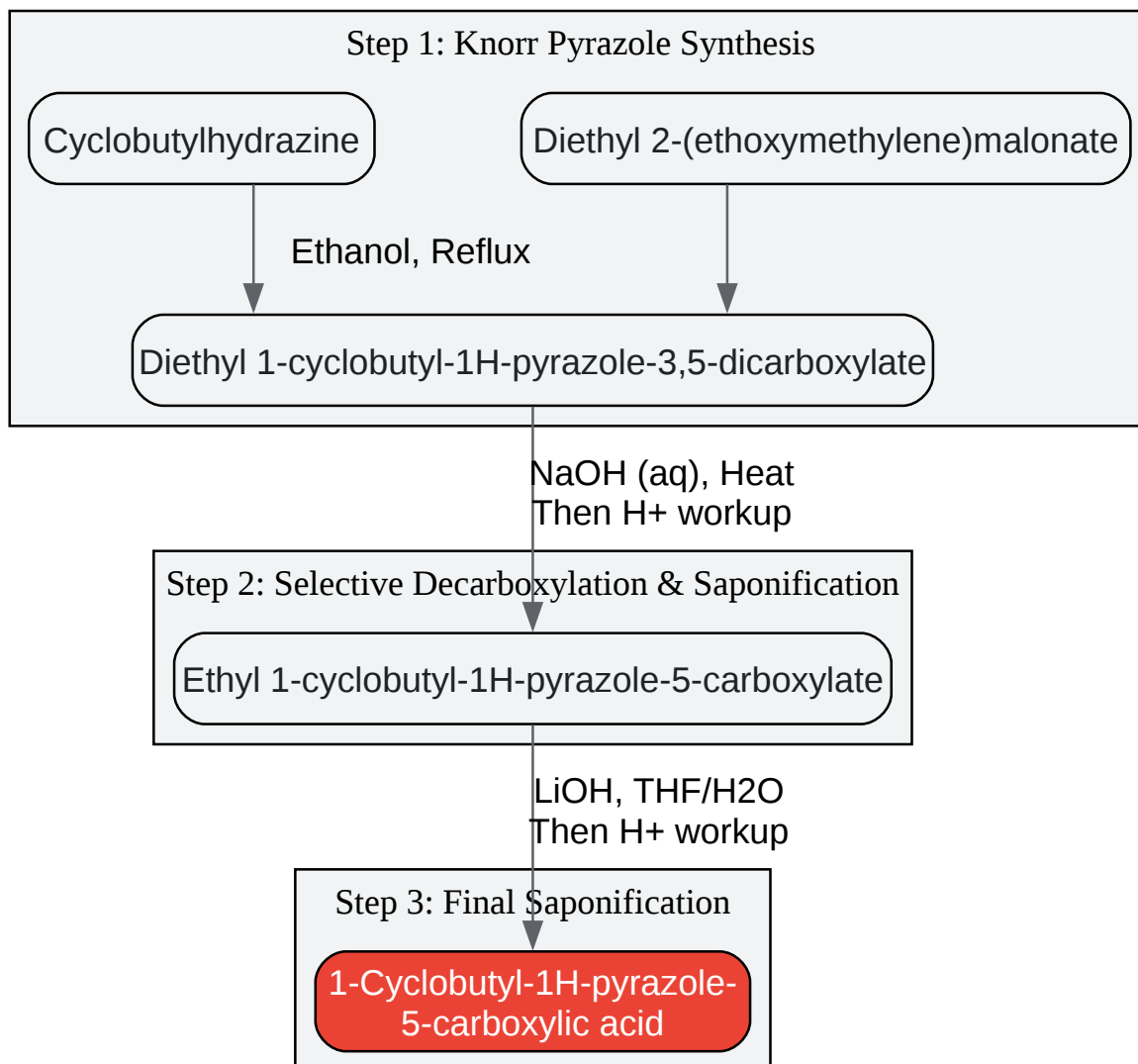
Property	Value	Source
CAS Number	1556315-61-7	[5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[6]
Molecular Weight	166.18 g/mol	[6]
IUPAC Name	1-cyclobutyl-1H-pyrazole-5-carboxylic acid	
InChIKey	HJLBZKWCUMXJV-UHFFFAOYSA-N	[6]
Predicted XlogP	0.9	[6]
Physical Form	Solid (Predicted)	
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed.	[7][8]

Synthesis and Manufacturing

The synthesis of substituted pyrazole carboxylic acids is a well-established field. The most common and industrially scalable approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, a variant of the Knorr pyrazole synthesis.[1] The regioselectivity of this reaction—determining whether the N1-substituent is adjacent to the carboxylic acid (1,5-isomer) or not (1,3-isomer)—is a critical consideration. For the target 1,5-isomer, reaction conditions can be tuned to favor the desired product.[9]

General Synthetic Workflow

The logical flow for a robust synthesis of the title compound involves a two-step process: (1) Knorr cyclocondensation to form the pyrazole ester, followed by (2) saponification to yield the final carboxylic acid.



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Caption: A plausible synthetic workflow for **1-cyclobutyl-1H-pyrazole-5-carboxylic acid**.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (Intermediate P2)

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyclobutylhydrazine hydrochloride (1.0 eq) and ethanol.

- **Base Addition:** Add a suitable base, such as triethylamine (2.2 eq), to liberate the free hydrazine. Stir for 15 minutes.
- **Dicarbonyl Addition:** Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the mixture.
- **Cyclocondensation:** Heat the reaction mixture to reflux and monitor by TLC or LC-MS until consumption of the starting material is complete. The initial cyclization is followed by in-situ decarboxylation at the 3-position under these conditions.
- **Workup:** Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
- **Purification:** Purify the crude product via flash column chromatography to obtain pure ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.

Protocol: Saponification to **1-cyclobutyl-1H-pyrazole-5-carboxylic acid** (Final Product FP)

- **Reaction Setup:** Dissolve the purified ester (P2) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- **Hydrolysis:** Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture vigorously at room temperature.^[10] Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).^[10]
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl.^[10] A white precipitate of the carboxylic acid should form.
- **Isolation:** Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- **Purification:** Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following data are characteristic of the target compound.

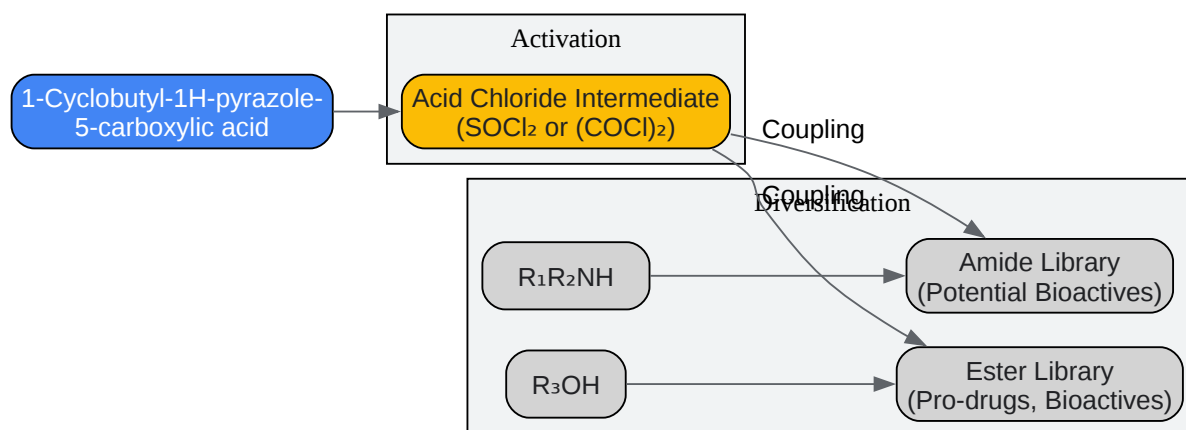
Technique	Expected Data
¹ H NMR	Signals corresponding to the cyclobutyl protons, the two distinct pyrazole ring protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³ C NMR	Resonances for the cyclobutyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid (typically >160 ppm).
IR Spectroscopy	A strong C=O stretching band around 1680-1710 cm ⁻¹ and a broad O-H stretching band from 2500-3300 cm ⁻¹ . [11]
Mass Spectrometry	The calculated monoisotopic mass is 166.07423 Da. Expect to observe [M+H] ⁺ at m/z 167.0815 or [M-H] ⁻ at m/z 165.0669. [6]
Purity (HPLC)	>95% (standard for research chemicals).

Applications in Medicinal Chemistry and Drug Discovery

The primary value of **1-cyclobutyl-1H-pyrazole-5-carboxylic acid** lies in its function as a versatile molecular scaffold. The carboxylic acid group is a key point for diversification, allowing chemists to explore chemical space efficiently.

Derivatization Strategies

The carboxylic acid can be readily converted into an acid chloride, which is a highly reactive intermediate for the synthesis of amides and esters.[\[12\]](#) This strategy allows for the late-stage introduction of a wide array of functional groups, which is a cornerstone of modern library synthesis for high-throughput screening.



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Caption: Derivatization workflow illustrating the use as a chemical scaffold.

This approach enables the systematic probing of SAR. For instance, by coupling the activated acid with a library of diverse amines, researchers can investigate how different substituents impact target binding, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Pyrazole carboxamides, in particular, are prevalent in kinase inhibitor drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar pyrazole carboxylic acids provide a reliable guide for safe handling.^[13]
^[14]^[15]

Hazard Category	Precautionary Measures
Health Hazards	Causes skin irritation.[13][14] Causes serious eye irritation.[13][14][15] May cause respiratory irritation.[13][14][15]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat.[7][8][15] Use in a well-ventilated area or with a fume hood.[7][13]
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][13][15] Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[8][13][15] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][13][15]
Storage	Keep container tightly closed in a dry and well-ventilated place.[7][8][13] Recommended storage temperature may vary; refer to supplier documentation.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

Conclusion

1-cyclobutyl-1H-pyrazole-5-carboxylic acid is a high-value chemical intermediate with significant potential for the discovery of new therapeutic agents. Its structure combines the proven utility of the pyrazole core with the advantageous 3D geometry of a cyclobutyl group. The synthetic protocols are robust and scalable, and the carboxylic acid handle provides an ideal anchor point for extensive chemical derivatization. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can effectively and safely utilize this compound to accelerate their drug discovery programs.

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